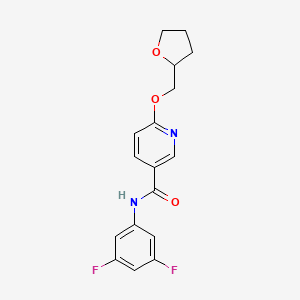
N-(3,5-difluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-difluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-difluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications through a review of existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Nicotinamide backbone
- Substituents :
- 3,5-difluorophenyl group
- Tetrahydrofuran moiety linked via a methoxy group
This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of nicotinamide exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The biological activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HCT116 (Colon Cancer) | 12.5 |
| Example B | MCF7 (Breast Cancer) | 8.0 |
| This compound | A549 (Lung Cancer) | TBD |
The specific IC50 for this compound has not been fully established but is expected to be in the low micromolar range based on structural similarities with known active compounds .
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to arrest the cell cycle at the G2/M phase by disrupting microtubule dynamics .
- Modulation of Apoptotic Pathways : Induction of apoptosis in cancer cells through activation of caspases and other apoptotic markers.
- Targeting Kinase Pathways : Inhibition of kinases involved in cell proliferation and survival pathways, such as p38 MAPK and MK2 .
Anti-inflammatory Properties
In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokine release (e.g., TNF-alpha and IL-6) in vitro and in vivo models .
| Study | Model | Effect Observed |
|---|---|---|
| Study A | Mouse model of inflammation | 70% reduction in TNF-alpha levels |
| Study B | Human monocyte cell line | Significant inhibition of IL-6 release |
Case Study 1: In Vivo Efficacy
A study conducted on a murine model showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The treatment was well tolerated with no significant adverse effects reported.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Further investigations into its bioavailability are ongoing.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-12-6-13(19)8-14(7-12)21-17(22)11-3-4-16(20-9-11)24-10-15-2-1-5-23-15/h3-4,6-9,15H,1-2,5,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKPMIUMCTRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














